![molecular formula C22H19N3O2 B12460045 N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B12460045.png)
N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine is an organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine typically involves a multi-step process. One common method includes the condensation reaction between 3-methylbenzaldehyde and 4-amino-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, sulfonic acids; reactions often require catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, its nitro group may participate in redox reactions, influencing cellular oxidative stress levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(4-methylphenyl)-N-{4-[(E)-[(4-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine
- (E)-1-(2-methylphenyl)-N-{4-[(E)-[(2-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine
Uniqueness
Compared to similar compounds, (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine exhibits unique properties due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications.
Eigenschaften
Molekularformel |
C22H19N3O2 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-N-[4-[(3-methylphenyl)methylideneamino]-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C22H19N3O2/c1-16-5-3-7-18(11-16)14-23-20-9-10-21(22(13-20)25(26)27)24-15-19-8-4-6-17(2)12-19/h3-15H,1-2H3 |
InChI-Schlüssel |
OWHRLWWOKIKSDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=CC(=C3)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


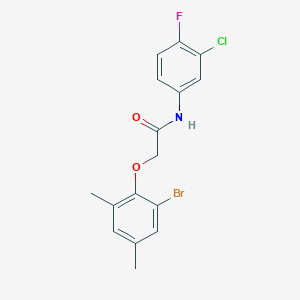
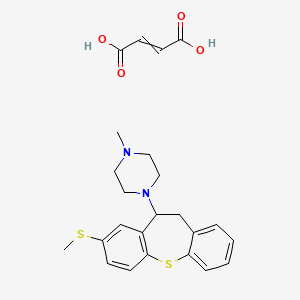
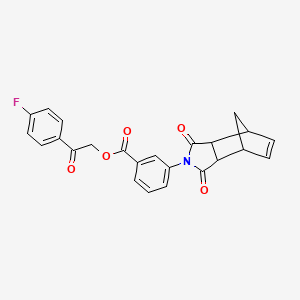
![4-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-1-ol](/img/structure/B12460004.png)
![5-Methylimidazo[1,2-a]pyrazine](/img/structure/B12460011.png)
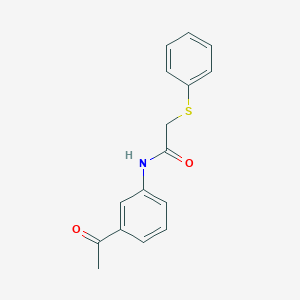
![N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B12460021.png)
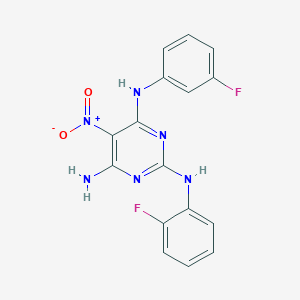
![2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide](/img/structure/B12460037.png)
![2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B12460053.png)
![2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12460062.png)
![2-{[(3-{[(4-Tert-butylphenyl)carbonyl]amino}-4-chlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12460066.png)
![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B12460067.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12460073.png)
